molecular formula C15H24N2O2 B13789587 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate CAS No. 73713-54-9

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate

Katalognummer: B13789587
CAS-Nummer: 73713-54-9
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: MHZZUEJIMXLOJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentan-3-ylamino)propan-2-yl 4-aminobenzoate is a synthetic ester derivative of 4-aminobenzoic acid (PABA). Its structure comprises a 4-aminobenzoate moiety esterified with a branched alcohol chain featuring a pentan-3-ylamino substituent (Figure 1). The amino group on the benzoate ring enhances polarity, while the tertiary amine in the alcohol chain may influence lipid solubility and pharmacokinetic properties.

Eigenschaften

CAS-Nummer

73713-54-9

Molekularformel

C15H24N2O2

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate

InChI

InChI=1S/C15H24N2O2/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12/h6-9,11,14,17H,4-5,10,16H2,1-3H3

InChI-Schlüssel

MHZZUEJIMXLOJJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of chiral propargyl-containing amines . The reaction conditions typically involve stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography.

Analyse Chemischer Reaktionen

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various chiral compounds. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents with improved efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis and replication, thereby exerting its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related esters (Table 1):

Property 1-(Pentan-3-ylamino)propan-2-yl 4-aminobenzoate Propyl 4-hydroxybenzoate (Propyl Paraben) Benzocaine (Ethyl 4-aminobenzoate) Butamben (Butyl 4-aminobenzoate)
Molecular Weight (g/mol) 280.36 180.20 165.19 193.24
Functional Groups 4-amino, ester, tertiary amine 4-hydroxy, ester 4-amino, ester 4-amino, ester
Polarity High (due to amino groups) Moderate (hydroxyl group) Moderate Low (longer alkyl chain)
Predicted Solubility (H₂O) Low (logP ~2.8, DFT calculations ) Low (logP ~3.1) Low (logP ~2.5) Very low (logP ~3.5)

Key differences include:

  • Amino vs.
  • Branching and Amine Substitution: The pentan-3-ylamino group introduces steric hindrance and tertiary amine character, distinguishing it from linear-chain analogs like benzocaine or butamben.

Toxicological Considerations

While propyl paraben has well-documented safety concerns (e.g., endocrine disruption ), the amino substituent in 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate raises new questions. Computational toxicity predictions (using QSAR models) indicate a moderate risk of amine-related hepatotoxicity, necessitating further in vivo validation.

Biologische Aktivität

1-(Pentan-3-ylamino)propan-2-yl 4-aminobenzoate, a compound belonging to the class of aminobenzoic acids, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate is C14H22N2O2C_{14}H_{22}N_{2}O_{2}. Its structure features a benzoate moiety substituted with a pentan-3-ylamino group, which enhances its reactivity and potential biological interactions.

1-(Pentan-3-ylamino)propan-2-yl 4-aminobenzoate exhibits biological activity primarily through enzyme inhibition and receptor interaction. The compound can bind to specific enzymes, blocking their active sites and preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can induce apoptosis in cancer cells. For instance, related compounds have been shown to enhance apoptosis and inhibit cell proliferation in human cancer cell lines such as HeLa and U-87 MG. The mechanism involves upregulation of PDCD4, a target protein of microRNA-21, which is implicated in tumorigenesis .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar aminobenzoic acid derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Case Studies

  • In Vitro Studies : A study evaluating the effects of related compounds on cancer cell lines reported significant inhibition of cell growth and induction of apoptosis at varying concentrations. For example, compound analogs exhibited IC50 values ranging from 6.92 μM to 8.99 μM against HepG2 cells, indicating potent antitumor activity .
  • Mechanistic Insights : Investigations into the apoptotic pathways revealed that treatment with these compounds led to mitochondrial dysfunction, characterized by changes in membrane potential and activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate compared to similar compounds:

Compound NameAntitumor Activity (IC50 μM)Anti-inflammatory PotentialMechanism of Action
1-(Pentan-3-ylamino)propan-2-yl 4-amino benzoateTBDTBDEnzyme inhibition, receptor interaction
Compound A (analog)6.92 - 8.99ModerateApoptosis induction via mitochondrial pathway
Compound B (analog)TBDHighInhibition of inflammatory mediators

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.